Cas no 151697-01-7 (5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one)

5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by its unique structural features, including a ketone group and a quaternary carbon center. The fluorine substitution enhances its reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework and electron-withdrawing properties make it valuable for constructing complex molecules, particularly in medicinal chemistry for drug discovery. The dimethyl substitution at the 2-position contributes to steric stability, improving selectivity in synthetic applications. This compound is typically utilized in research settings for developing bioactive compounds, offering a balance of reactivity and structural versatility. Proper handling and storage are recommended due to its sensitivity.
5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one structure
151697-01-7 structure
Product Name:5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
CAS No:151697-01-7
MF:C11H11FO
MW:178.202846765518
CID:875159
Update Time:2025-05-24

5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,3-DIHYDRO-2,2-DIMETHYL-5-FLUORO-1H-INDEN-1-ONE
    • 2,2-Dimethyl-5-fluoro-2,3-dihydro-1H-indene-1-one
    • 5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
    • Inchi: 1S/C11H11FO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3
    • InChI Key: YLZKDXQYVAKNNL-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C(C(C)(C)CC=2C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Topological Polar Surface Area: 17.1

5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F197380-250mg
5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
151697-01-7
250mg
$ 565.00 2022-06-05
TRC
F197380-500mg
5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
151697-01-7
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$ 940.00 2022-06-05
Enamine
EN300-6477306-0.05g
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151697-01-7 95.0%
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$94.0 2025-03-21
Enamine
EN300-6477306-0.1g
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151697-01-7 95.0%
0.1g
$140.0 2025-03-21
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151697-01-7 95.0%
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$200.0 2025-03-21
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5-fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
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$374.0 2025-03-21
Enamine
EN300-6477306-1.0g
5-fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
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Enamine
EN300-6477306-2.5g
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$2146.0 2025-03-21

5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Related Literature

Additional information on 5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Research Brief on 5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 151697-01-7) in Chemical Biology and Pharmaceutical Applications

The compound 5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 151697-01-7) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This fluorinated indanone derivative exhibits a rigid bicyclic framework with strategic substitutions that make it an attractive scaffold for drug discovery. Recent studies have explored its role as a building block for bioactive molecules and its direct pharmacological properties.

Structural analysis reveals that the 2,2-dimethyl substitution enhances metabolic stability while the fluorine atom at the 5-position influences electronic distribution and binding interactions. The ketone functionality at the 1-position provides a handle for further chemical modifications. These features collectively contribute to the compound's potential as a privileged structure in medicinal chemistry.

In recent synthetic chemistry developments, researchers have utilized 151697-01-7 as a key intermediate in the preparation of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its conversion into potent and selective CDK inhibitors through strategic functionalization of the carbonyl group. The fluorinated core was shown to improve target binding affinity while maintaining favorable pharmacokinetic properties.

Pharmacological investigations have revealed that derivatives of 5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one exhibit promising anti-inflammatory activity. Mechanistic studies indicate modulation of NF-κB signaling pathways, with the fluorine atom playing a critical role in membrane permeability and target engagement. These findings were recently presented at the 2024 American Chemical Society National Meeting.

The compound has also shown potential in neurological applications. Research teams have reported its utility in developing neuroprotective agents, particularly in models of oxidative stress-related neurodegeneration. The rigid structure appears to facilitate blood-brain barrier penetration, while the fluorination pattern enhances binding to molecular targets involved in neuroinflammation.

From a drug metabolism perspective, recent ADME studies indicate that 151697-01-7 demonstrates favorable metabolic stability profiles across multiple species. The dimethyl substitution effectively blocks common metabolic soft spots, while the fluorine atom reduces unwanted oxidative metabolism. These properties make it an attractive scaffold for further optimization in lead compound development.

Current research directions include exploring the compound's potential in targeted protein degradation strategies and as a core structure for developing covalent inhibitors. Several pharmaceutical companies have included derivatives of 151697-01-7 in their preclinical pipelines, particularly for oncology and immunology indications.

In conclusion, 5-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one represents a versatile chemical entity with multiple applications in drug discovery. Its unique structural features, combined with demonstrated biological activities, position it as an important scaffold for future therapeutic development. Ongoing research continues to uncover new applications and optimize its pharmacological properties for specific disease targets.

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